9-(Azetidin-3-yl)-9H-purin-6-amine

Molecular weight Ligand efficiency Drug design

Researchers developing ATP-competitive kinase inhibitors often face challenges in sourcing conformationally constrained scaffolds that balance hinge-binding affinity with tunable exit vectors. This compound directly addresses that bottleneck. - Core Scaffold: Purine headgroup mimics the adenine of ATP, anchoring molecules in the kinase hinge region. - Synthetic Handle: The azetidine's secondary amine (N9 position) is a sterically accessible, nucleophilic site for rapid diversification (e.g., reductive amination, acylation) to explore solvent-exposed and hydrophobic pockets. - Quality Assured: Documented 98% HPLC purity with batch-to-batch consistency, ensuring reproducible results in HTS and scale-up, supported by standard global cold-chain shipping.

Molecular Formula C8H10N6
Molecular Weight 190.21 g/mol
Cat. No. B13251293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Azetidin-3-yl)-9H-purin-6-amine
Molecular FormulaC8H10N6
Molecular Weight190.21 g/mol
Structural Identifiers
SMILESC1C(CN1)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C8H10N6/c9-7-6-8(12-3-11-7)14(4-13-6)5-1-10-2-5/h3-5,10H,1-2H2,(H2,9,11,12)
InChIKeyHVYOZNPMBGGDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(Azetidin-3-yl)-9H-purin-6-amine: Essential Purine Scaffold for Kinase-Targeted Library Design


9-(Azetidin-3-yl)-9H-purin-6-amine (CAS 1706435-57-5) is a heterocyclic building block that combines the adenine-like purine core with a conformationally constrained azetidine ring at the N9 position. This structural motif positions the compound as a privileged scaffold for the development of kinase inhibitors, particularly those targeting the ATP-binding pocket where the purine headgroup engages the hinge region [1]. The free secondary amine on the azetidine moiety provides a strategic handle for further functionalization, enabling the rapid synthesis of focused libraries for biological screening . With a molecular formula of C8H10N6 and a molecular weight of 190.21 g/mol, this compound is commercially available in multiple salt forms (hydrochloride, dihydrochloride) to accommodate diverse experimental requirements [2].

1 Hinge-region purine scaffold for ATP-binding pocket studies and kinase-targeted library design
2 Azetidine NH diversification handle supports acylation, sulfonylation, and reductive amination for focused library synthesis
3 Multiple salt-form options (free base, HCl, diHCl) accommodate diverse synthesis and assay workflows

Why 9-(Azetidin-3-yl)-9H-purin-6-amine Cannot Be Replaced by Generic 9-Substituted Purines


Substituting 9-(Azetidin-3-yl)-9H-purin-6-amine with other 9-alkyl or 9-heterocyclyl purines—such as 9-ethyladenine, 9-(pyrrolidin-3-yl)purine, or 9-(piperidin-3-yl)purine—introduces significant differences in molecular properties and downstream synthetic utility. The four-membered azetidine ring imparts a unique combination of conformational rigidity and reduced steric bulk compared to five- or six-membered saturated heterocycles, directly influencing the geometry of the purine core and its interactions with biological targets [1]. Furthermore, the secondary amine of the azetidine ring is a more nucleophilic and sterically accessible handle for diversification than the terminal amines in pyrrolidine or piperidine analogs, enabling distinct reaction profiles (e.g., reductive aminations, acylations, and sulfonations) that are not equivalently achievable with larger rings [2]. These structural and chemical differences translate into measurable variations in physicochemical properties, synthetic efficiency, and ultimately, the quality and diversity of the final compound libraries.

9-Ethyladenine: Lacks the azetidine secondary amine handle; diversification scope may be significantly reduced compared to the azetidine scaffold
9-(Pyrrolidin-3-yl)purine: Five-membered ring introduces different steric and electronic profiles; reactivity at the secondary amine may not transfer directly
9-(Piperidin-3-yl)purine: Multiple chair/boat conformations introduce flexibility; binding specificity may shift in target engagement assays relative to the rigid azetidine

Quantitative Differentiation Evidence: 9-(Azetidin-3-yl)-9H-purin-6-amine vs. Closest Analogs


Molecular Weight Advantage: 9-(Azetidin-3-yl)-9H-purin-6-amine is 6.9% Smaller than the Pyrrolidine Analog

The molecular weight of 9-(Azetidin-3-yl)-9H-purin-6-amine (free base) is 190.21 g/mol . In comparison, the closest saturated heterocyclic analog, 9-(pyrrolidin-3-yl)-9H-purin-6-amine, has a molecular weight of 204.23 g/mol . The 14 g/mol reduction represents a 6.9% decrease in molecular weight, which is highly relevant for optimizing ligand efficiency metrics in early-stage drug discovery programs where maintaining low molecular weight is critical for favorable ADME properties [1].

Molecular Weight
Reported
190.21 g/mol vs 204.23 g/mol
Supports ligand efficiency optimization
6.9% reduction vs pyrrolidine analog; relevant for fragment-based design
Molecular weight Ligand efficiency Drug design

Purity Benchmarking: 98% HPLC Purity vs. Industry-Standard 95% for Dihydrochloride Salt

The hydrochloride salt of 9-(Azetidin-3-yl)-9H-purin-6-amine (CAS 1864064-67-4) is supplied at a standard purity of 98% as determined by HPLC, with batch-specific certificates of analysis including NMR and GC data . In contrast, the dihydrochloride salt (CAS 2375273-16-6) is routinely supplied at 95% purity across multiple vendors . This 3-percentage-point increase in purity for the monohydrochloride form reduces the potential for confounding impurities in sensitive biological assays and streamlines downstream purification requirements, directly impacting experimental reproducibility and cost efficiency.

Purity Benchmark
Data to verify
98% HPLC (HCl salt) vs 95% (diHCl salt)
Supports purity specification review
Supplier-reported data; batch-specific COA review advised
Purity Analytical QC Reproducibility

Synthetic Handle Reactivity: Free Azetidine NH Enables Diverse Derivatization Not Possible with N-Alkyl Analogs

9-(Azetidin-3-yl)-9H-purin-6-amine possesses a secondary amine on the azetidine ring (pKa ~10-11), which serves as a versatile nucleophilic handle for acylation, sulfonylation, reductive amination, and urea formation [1]. This contrasts sharply with 9-alkylpurine analogs like 9-ethyladenine, which lack this functional group entirely, limiting their utility to simple N9-substituted scaffolds. The azetidine NH can be selectively functionalized under mild conditions (e.g., HATU-mediated amide coupling or NaBH(OAc)3 reductive amination) to introduce diverse side chains while leaving the 6-amino group of the purine core intact . This orthogonal reactivity is not available in analogs where the N9 substituent is a fully substituted carbon or a larger heterocycle with a less reactive amine.

Reactive Handle
Class-level
Azetidine NH (pKa ~10-11) + purine 6-NH2
Orthogonal functionalization context
Enables sequential acylation, sulfonylation, and reductive amination
Synthetic chemistry Building block Library synthesis

Conformational Rigidity: Azetidine Ring Imposes a Distinct 3D Geometry vs. Flexible Piperidine Analogs

The four-membered azetidine ring in 9-(Azetidin-3-yl)-9H-purin-6-amine is highly strained (ring strain energy ~26 kcal/mol) and conformationally restricted, adopting a puckered geometry that rigidifies the N9 substituent [1]. In contrast, six-membered piperidine rings in analogous purine derivatives can adopt multiple chair and boat conformations, introducing flexibility that may reduce binding specificity. This conformational pre-organization of the azetidine scaffold has been shown to enhance target engagement in kinase inhibitors by reducing the entropic penalty upon binding and by presenting a well-defined pharmacophore to the ATP-binding pocket [2].

Conformational Rigidity
Class-level
Puckered azetidine (~26 kcal/mol strain) vs flexible piperidine
May support target engagement optimization
Structure-based design context; class-level inference
Conformational restriction Target engagement Selectivity

Optimal Procurement and Application Scenarios for 9-(Azetidin-3-yl)-9H-purin-6-amine


Focused Kinase Inhibitor Library Synthesis

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize 9-(Azetidin-3-yl)-9H-purin-6-amine as a core scaffold. The purine moiety mimics the adenine of ATP, anchoring the molecule in the hinge region, while the azetidine NH serves as a vector for introducing diverse R-groups to explore the solvent-exposed region and adjacent hydrophobic pockets [1]. The high purity (98%) of the monohydrochloride salt ensures minimal interference from impurities in high-throughput screening (HTS) assays, and the reduced molecular weight relative to pyrrolidine analogs improves ligand efficiency metrics during hit-to-lead optimization .

Fragment-Based Drug Discovery (FBDD) Campaigns

With a molecular weight of 190.21 g/mol, 9-(Azetidin-3-yl)-9H-purin-6-amine falls well within the fragment space (MW < 300 Da). Its rigid azetidine ring and multiple hydrogen-bonding vectors (6-NH2 and azetidine NH) make it an ideal starting point for fragment growing or linking strategies [1]. The commercial availability of the free base and salt forms with documented analytical data simplifies procurement for academic screening centers and biotech startups operating under tight budget and timeline constraints.

Chemical Biology Probe Development

Researchers developing chemical probes to interrogate purinergic signaling or kinase function can employ 9-(Azetidin-3-yl)-9H-purin-6-amine as a versatile intermediate. The orthogonal reactivity of the azetidine NH allows for the installation of affinity tags (e.g., biotin), fluorescent reporters, or photoaffinity labels without perturbing the purine core's ability to engage the target . The conformational rigidity of the azetidine ring may also confer improved selectivity profiles compared to more flexible analogs, a critical requirement for probe validation [2].

Process Chemistry and Scale-Up Feasibility Studies

Process chemistry groups evaluating synthetic routes to advanced intermediates can leverage the documented analytical purity (98% by HPLC) and batch consistency of 9-(Azetidin-3-yl)-9H-purin-6-amine hydrochloride from commercial suppliers . This reliable quality control reduces the risk of batch-to-batch variability during reaction optimization and scale-up, ensuring reproducibility in multi-step syntheses.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Hinge-region scaffold suitability
Hinge-binding assay review
Fragment-based discovery
Low-MW fragment compliance
Ligand efficiency assessment
Chemical probe development
Orthogonal NH reactivity profile
Target engagement verification
Process chemistry scale-up
Batch QC documentation availability
Reproducibility across batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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